molecular formula C5H3BrINO B12359762 5-bromo-3-iodo-3H-pyridin-2-one

5-bromo-3-iodo-3H-pyridin-2-one

Cat. No.: B12359762
M. Wt: 299.89 g/mol
InChI Key: YFMWHTJVTZGMOR-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-3H-pyridin-2-one is a halogenated heterocyclic compound with the molecular formula C5H3BrINO. This compound is characterized by the presence of both bromine and iodine atoms attached to a pyridinone ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-iodo-3H-pyridin-2-one typically involves halogenation reactions. One common method is the bromination of 3-iodo-3H-pyridin-2-one using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-3H-pyridin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridinones, biaryl compounds, and other heterocyclic derivatives .

Scientific Research Applications

5-Bromo-3-iodo-3H-pyridin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3-iodo-3H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its reactivity and ability to form covalent bonds with biological molecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-chloro-3H-pyridin-2-one
  • 5-Iodo-3-chloro-3H-pyridin-2-one
  • 5-Bromo-3-fluoro-3H-pyridin-2-one

Uniqueness

5-Bromo-3-iodo-3H-pyridin-2-one is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties compared to other halogenated pyridinones. This dual halogenation allows for versatile chemical modifications and applications in various fields .

Properties

Molecular Formula

C5H3BrINO

Molecular Weight

299.89 g/mol

IUPAC Name

5-bromo-3-iodo-3H-pyridin-2-one

InChI

InChI=1S/C5H3BrINO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H

InChI Key

YFMWHTJVTZGMOR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=O)C1I)Br

Origin of Product

United States

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